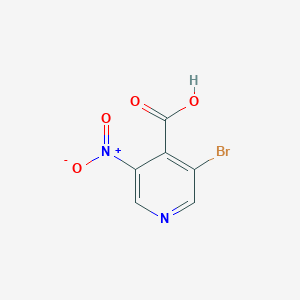

3-Bromo-5-nitropyridine-4-carboxylic acid

Description

Contextual Significance of Pyridine (B92270) Carboxylic Acids in Chemical Synthesis and Applied Sciences

Pyridine carboxylic acids are a class of organic compounds that feature a pyridine ring—a six-membered aromatic ring containing one nitrogen atom—substituted with one or more carboxylic acid groups. This structural framework is of immense importance in both chemical synthesis and a range of applied sciences. The pyridine nucleus is a common feature in numerous natural products, including vitamins and alkaloids, as well as in a vast array of pharmaceuticals and agrochemicals. lifechemicals.comnih.gov

The presence of the nitrogen atom in the aromatic ring imparts unique electronic properties, making the pyridine ring electron-deficient. This influences the reactivity of the molecule and provides a site for hydrogen bonding, which is crucial for molecular recognition in biological systems. nih.govnih.gov The carboxylic acid group adds polarity to the molecule and can participate in a variety of chemical transformations, including esterification, amidation, and decarboxylation. researchgate.net This versatility makes pyridine carboxylic acid derivatives highly sought-after scaffolds in medicinal chemistry for the development of new therapeutic agents. nih.gov

Strategic Importance of Halogenated and Nitrated Pyridines as Synthetic Intermediates

The introduction of halogen atoms and nitro groups onto the pyridine ring further enhances its utility as a synthetic intermediate. Halogenated pyridines are key building blocks in the synthesis of pharmaceuticals and agrochemicals. youtube.com The halogen atom, in this case, bromine, can serve as a leaving group in nucleophilic substitution reactions or as a handle for cross-coupling reactions, allowing for the introduction of a wide range of other functional groups.

Similarly, nitrated pyridines are valuable precursors in organic synthesis. The nitro group is a strong electron-withdrawing group, which can activate the pyridine ring for certain reactions. acs.org Furthermore, the nitro group can be readily reduced to an amino group, providing a pathway to a diverse array of amino-substituted pyridines, which are themselves important intermediates in the synthesis of biologically active molecules. google.com The combination of both a halogen and a nitro group on the pyridine ring, as seen in 3-Bromo-5-nitropyridine-4-carboxylic acid, creates a highly functionalized and reactive scaffold for further chemical modification.

Overview of Research Trajectories for this compound

While specific research dedicated exclusively to this compound is not extensively documented in publicly accessible literature, its potential research trajectories can be inferred from the known chemistry of its constituent functional groups and related molecules. Structurally similar compounds, such as 2-Bromo-5-nitropyridine-4-carboxylic acid, are recognized as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com

The primary research trajectory for this compound is likely as a key intermediate in the synthesis of more complex molecules. The presence of three distinct functional groups—bromo, nitro, and carboxylic acid—on the pyridine ring allows for a variety of selective chemical transformations. For instance, the carboxylic acid could be converted to an ester or an amide, the nitro group could be reduced to an amine, and the bromine atom could be displaced or used in a cross-coupling reaction. This trifunctional nature makes it a highly adaptable building block for the construction of diverse molecular architectures, particularly in the context of drug discovery and materials science.

Scope and Limitations of the Current Academic Research Landscape

The current academic research landscape for this compound is characterized by a notable scarcity of dedicated studies. Much of the available information is derived from chemical supplier catalogs and databases, which provide basic physicochemical data but lack in-depth research on its synthesis, reactivity, and applications. This limitation suggests that the compound is likely used as an intermediate in proprietary industrial processes or is a relatively new entity in the research chemical market. The absence of extensive peer-reviewed literature presents both a challenge and an opportunity for the scientific community to explore the fundamental chemistry and potential applications of this intriguing molecule.

Compound Information

| Compound Name |

| This compound |

| 2-Bromo-5-nitropyridine-4-carboxylic acid |

| Pyridine |

Physicochemical Data for this compound

| Property | Value |

| Molecular Formula | C₆H₃BrN₂O₄ |

| Molecular Weight | 247.00 g/mol |

| CAS Number | 1805472-62-1 |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-nitropyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2O4/c7-3-1-8-2-4(9(12)13)5(3)6(10)11/h1-2H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKAMFKSJMRTSAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 5 Nitropyridine 4 Carboxylic Acid

De Novo Synthetic Pathways to the Pyridine (B92270) Core

Building the substituted pyridine skeleton from the ground up offers a convergent route to complex structures. This involves forming the six-membered nitrogen-containing ring by combining several simpler acyclic components.

Cyclization Reactions for Pyridine Ring Formation

Classical condensation reactions are foundational to pyridine synthesis. These methods assemble the ring through the formation of multiple carbon-carbon and carbon-nitrogen bonds, followed by an aromatization step.

The Hantzsch Dihydropyridine Synthesis is a well-established multi-component reaction that combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgyoutube.com The initial product is a 1,4-dihydropyridine (B1200194), which must be oxidized to yield the aromatic pyridine ring. wikipedia.org For a tetrasubstituted target like 3-bromo-5-nitropyridine-4-carboxylic acid, appropriately substituted precursors would be required, though this can present challenges in sourcing and controlling regiochemistry.

Another significant method is the Bohlmann-Rahtz Pyridine Synthesis , which generates substituted pyridines by reacting an enamine with an ethynylketone. wikipedia.orgorganic-chemistry.org This process forms an aminodiene intermediate that, upon heating, undergoes cyclodehydration to afford the pyridine product. wikipedia.org Modifications to this method, such as the use of acid catalysts, can lower the reaction temperature and allow for a one-step synthesis of highly functionalized pyridines from enamines and alkynones. organic-chemistry.orgorganic-chemistry.org

One-Pot Multicomponent Reactions for Pyridine Scaffolds

Modern synthetic chemistry increasingly favors one-pot multicomponent reactions (MCRs) due to their efficiency, atom economy, and procedural simplicity. bohrium.comnih.gov These reactions combine three or more reactants in a single vessel to form a complex product, avoiding the need to isolate intermediates. acsgcipr.org

Various MCRs have been developed for the synthesis of polysubstituted pyridines. nih.gov For instance, a four-component reaction involving an aldehyde, a 1,3-dicarbonyl compound, a compound with an active methylene (B1212753) group (like malononitrile), and a nitrogen source (e.g., ammonium acetate) can yield highly functionalized pyridines under thermal or microwave-assisted conditions. nih.govacs.org The selection of starting materials is crucial for dictating the final substitution pattern on the pyridine ring.

| Reaction Type | Components | Key Features | Reference |

| Hantzsch Synthesis | Aldehyde, 2x β-keto ester, Ammonia/Ammonium Acetate | Forms a 1,4-dihydropyridine intermediate requiring oxidation. | wikipedia.org |

| Bohlmann-Rahtz Synthesis | Enamine, Ethynylketone | Forms an aminodiene intermediate; proceeds via cyclodehydration. | wikipedia.orgorganic-chemistry.org |

| One-Pot MCR | Aldehyde, 1,3-dicarbonyl, Active Methylene Compound, Ammonium source | High efficiency and atom economy; allows for rapid assembly of complex pyridines. | nih.govacs.org |

Functional Group Transformations and Regioselective Installations

A more common and often more practical approach to synthesizing this compound involves the stepwise introduction of substituents onto a pyridine backbone. The success of this strategy hinges on the directing effects of the substituents and the regioselectivity of each reaction.

Electrophilic Bromination at C-3 Position

The pyridine ring is electron-deficient compared to benzene (B151609), making electrophilic aromatic substitution (EAS) reactions more challenging and requiring harsh conditions. uoanbar.edu.iq The nitrogen atom deactivates the ring towards electrophiles, and in acidic media, protonation of the nitrogen forms a pyridinium (B92312) ion, which is even more strongly deactivated. uoanbar.edu.iq

Electrophilic attack on an unsubstituted pyridine ring preferentially occurs at the C-3 position, as the intermediates for C-2 and C-4 attack are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. quora.com When deactivating groups such as nitro and carboxyl groups are already present, they will further direct incoming electrophiles to the meta positions. In a pyridine ring bearing substituents at C-4 and C-5, the C-3 position remains a viable site for electrophilic attack. Reagents like N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid can be used for this transformation. tcichemicals.commdpi.com

Electrophilic Nitration at C-5 Position

The introduction of a nitro group onto the pyridine ring is a classic electrophilic aromatic substitution. The reaction is typically performed with a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). rsc.org

As with bromination, the pyridine ring's electron-deficient nature makes nitration difficult. uoanbar.edu.iqpearson.com The regiochemical outcome is governed by the directing effects of existing substituents. For a precursor like 3-bromopyridine-4-carboxylic acid, both the bromo and carboxylic acid groups are deactivating and meta-directing. This electronic preference, combined with the inherent tendency for C-3/C-5 substitution on the pyridine ring, directs the incoming nitro group to the C-5 position, yielding the 3-bromo-5-nitro derivative.

Carboxylation Strategies at C-4 Position

Introducing a carboxylic acid group at the C-4 position (an isonicotinic acid derivative) can be achieved through several methods, most commonly by the oxidation of a C-4 alkyl group, such as a methyl group. chemicalbook.comwikipedia.org

A practical synthetic route involves the oxidation of a 4-methylpyridine (B42270) precursor. acs.orgnih.gov For example, starting with a compound like 3-bromo-4-methyl-5-nitropyridine (B1281520), the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or nitric acid. chemicalbook.comresearchgate.netnih.gov This transformation is a common industrial method for producing pyridinecarboxylic acids. chemicalbook.comgoogle.com More modern methods utilize catalytic aerobic oxidation, which offers a greener alternative. acs.orgresearchgate.net

A summary of catalyst systems for the aerobic oxidation of methylpyridines is presented below.

| Catalyst System | Oxidant | Temperature | Solvent | Key Feature | Reference |

| N-Hydroxyphthalimide (NHPI) / Co(OAc)₂ | O₂ (1 atm) | 100 °C | Acetic Acid | Achieves selective oxidation under relatively mild conditions. | researchgate.net |

| NHPI / Co(OAc)₂ / Mn(OAc)₂ | Air (20 atm) | 150 °C | Acetic Acid | Addition of Mn(OAc)₂ enhances the reaction rate and yield. | acs.org |

| Vanadium Pentoxide | - | - | - | Used in continuous oxidation processes for industrial synthesis. | chemicalbook.comchemicalbook.com |

Oxidation of Precursor Methyl or Aldehyde Groups

A common and direct method for the synthesis of pyridine carboxylic acids is the oxidation of a corresponding alkyl or aldehyde-substituted pyridine. For the preparation of this compound, this would involve the oxidation of 3-bromo-4-methyl-5-nitropyridine or 3-bromo-5-nitropyridine-4-carbaldehyde. The precursor, 3-bromo-4-methyl-5-nitropyridine, can be synthesized from 3-bromo-4-chloro-5-nitropyridine (B1281519) through a two-step process involving an initial reaction with diethyl oxalate (B1200264) followed by hydrolysis and decarboxylation.

Strong oxidizing agents are typically required for the conversion of the methyl group to a carboxylic acid. Commonly employed reagents for the oxidation of methylpyridines include potassium permanganate (KMnO₄) and nitric acid (HNO₃). The reaction is generally performed in an aqueous medium, and the conditions must be carefully controlled to achieve the desired product without degrading the pyridine ring, which is susceptible to oxidation, especially with the presence of activating or deactivating groups.

For instance, the oxidation of 3-picoline (3-methylpyridine) to nicotinic acid (pyridine-3-carboxylic acid) is a well-established industrial process that often utilizes nitric acid at elevated temperatures and pressures. researchgate.net Similar conditions, with adjustments to account for the electronic effects of the bromo and nitro substituents, would be applicable. The bromo and nitro groups are electron-withdrawing, which can deactivate the ring towards electrophilic attack but may also influence the reactivity of the methyl group.

Alternatively, the aldehyde precursor, 3-bromo-5-nitropyridine-4-carbaldehyde, can be oxidized to the carboxylic acid under milder conditions. Standard oxidizing agents for aldehydes, such as potassium permanganate, Jones reagent (CrO₃/H₂SO₄), or even air in the presence of a suitable catalyst, can be effective.

Table 1: Comparison of Oxidizing Agents for Methylpyridine Conversion

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

| Potassium Permanganate (KMnO₄) | Aqueous solution, often heated | Readily available, effective | Can lead to ring cleavage if not controlled, produces MnO₂ waste |

| Nitric Acid (HNO₃) | Concentrated, often with H₂SO₄, high temperature and pressure | High conversion rates in industrial settings | Harsh conditions, generation of NOx gases, safety concerns |

| Halogens (e.g., Cl₂) with actinic radiation | Aqueous acidic solution, UV light | Can be selective | Requires specialized equipment, potential for halogenation of the ring |

Grignard or Organolithium-Mediated Carboxylation

Carboxylation of an organometallic intermediate is a powerful method for introducing a carboxylic acid group onto an aromatic ring. This approach would typically involve a halogen-metal exchange reaction on a suitable dihalo-nitropyridine precursor, followed by quenching with carbon dioxide. A potential starting material could be a dihalopyridine such as 3,4-dibromo-5-nitropyridine.

The process would involve the selective metal-halogen exchange at the 4-position. Organolithium reagents, such as n-butyllithium or t-butyllithium, are commonly used for this purpose at low temperatures to prevent side reactions. The rate of halogen-metal exchange generally follows the trend I > Br > Cl. chemicalbook.com Following the formation of the 4-lithiated pyridine intermediate, bubbling carbon dioxide gas through the solution or adding solid carbon dioxide (dry ice) would introduce the carboxylate group. A final acidic workup would then yield the desired carboxylic acid.

A significant challenge in this synthetic route is the presence of the nitro group, which is generally incompatible with highly reactive organometallic reagents like Grignard and organolithium compounds. These reagents can add to the nitro group, leading to undesired side products. Therefore, a more feasible strategy might involve performing the carboxylation on a precursor lacking the nitro group, such as 3,4-dibromopyridine. The nitro group could then be introduced in a subsequent nitration step, although controlling the regioselectivity of nitration on a substituted pyridine can be challenging.

Table 2: Organometallic Reagents for Carboxylation

| Reagent Type | Typical Precursor | Key Reaction | Considerations |

| Organolithium (e.g., n-BuLi) | Bromo- or Iodo-pyridine | Halogen-metal exchange followed by reaction with CO₂ | Highly reactive, requires low temperatures, incompatible with nitro groups |

| Grignard (e.g., i-PrMgCl) | Bromo- or Iodo-pyridine | Formation of Grignard reagent followed by reaction with CO₂ | Less reactive than organolithiums, may have better functional group tolerance but still sensitive to nitro groups |

Cyanide Hydrolysis Pathways

The hydrolysis of a cyanopyridine is a reliable method for the preparation of pyridine carboxylic acids. This pathway for synthesizing this compound would begin with the synthesis of 3-bromo-4-cyano-5-nitropyridine. A plausible route to this intermediate is the nucleophilic aromatic substitution of a suitable precursor, such as 3-bromo-4-chloro-5-nitropyridine, with a cyanide salt like sodium or copper(I) cyanide. The displacement of the chloride at the 4-position is facilitated by the electron-withdrawing nitro group at the 5-position.

Once the 4-cyanopyridine (B195900) intermediate is obtained, it can be hydrolyzed to the carboxylic acid under either acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis, typically using a strong acid like hydrochloric or sulfuric acid with heating, proceeds via the formation of a primary amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium salt. libretexts.org

Base-catalyzed hydrolysis, using an aqueous solution of a strong base such as sodium hydroxide, also proceeds through the amide intermediate. This method results in the formation of the carboxylate salt and ammonia gas. libretexts.org An acidic workup is then required to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org The choice between acidic and basic hydrolysis often depends on the stability of the other functional groups on the pyridine ring to the reaction conditions.

Optimization of Reaction Conditions and Yields

Solvent Effects on Regioselectivity and Conversion

The choice of solvent can significantly impact the outcome of the synthetic routes to this compound. In organometallic-mediated carboxylations, the solvent plays a crucial role in stabilizing the organometallic intermediate and influencing its reactivity. Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are standard for Grignard and organolithium reactions due to their ability to solvate the metal center, which can affect the regioselectivity of metal-halogen exchange in dihalopyridines.

In cyanide displacement reactions, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to enhance the nucleophilicity of the cyanide ion and facilitate the substitution reaction, leading to higher conversion rates.

For the hydrolysis of the cyanopyridine, water is the reagent, but co-solvents may be used to improve the solubility of the starting material. The use of high-temperature water has been explored as a green chemistry approach for the hydrolysis of cyanopyridines, with reaction rates and selectivity being dependent on the temperature and pressure. researchgate.net

Catalyst Systems and Ligand Effects in Synthetic Routes

Catalysis can play a pivotal role in several of the synthetic steps. In the cyanide displacement reaction, the use of copper(I) cyanide (the Rosenmund-von Braun reaction) is often more effective than alkali metal cyanides for the cyanation of aryl halides, as the copper facilitates the reaction.

In the context of organometallic routes, while not directly a carboxylation catalyst, palladium or nickel catalysts are extensively used in cross-coupling reactions to form C-C bonds. If a strategy involving a cross-coupling reaction to introduce the carboxyl group precursor were considered, the choice of catalyst and, critically, the phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand would be paramount in determining the reaction's efficiency and selectivity.

For the hydrolysis of nitriles, metal oxides have been shown to catalyze the reaction. For instance, nickel or copper oxides can facilitate the hydrolysis of 2-cyanopyridine, proceeding through a chelated intermediate. oup.com While this is specific to the 2-position due to the chelation effect, it highlights the potential for catalytic approaches in the hydrolysis step.

Temperature and Pressure Influence on Reaction Kinetics

Temperature is a critical parameter in all the discussed synthetic methodologies. The oxidation of the methyl group, particularly with nitric acid, often requires high temperatures (e.g., 260 °C) and consequently high pressures to maintain the reagents in the liquid phase and increase the reaction rate. researchgate.net Conversely, organometallic reactions involving lithium reagents necessitate very low temperatures (typically -78 °C) to ensure the stability of the highly reactive intermediates and to control selectivity.

The hydrolysis of cyanopyridines is also temperature-dependent. Heating is generally required to drive the reaction to completion, whether under acidic or basic conditions. Studies on the hydrolysis of cyanopyridines in high-temperature water have shown a clear correlation between temperature and the rate of hydrolysis, with activation energies being determined for the conversion of the nitrile to the amide and subsequently to the carboxylic acid. researchgate.net Continuous flow processes under substantially adiabatic conditions, where the temperature is allowed to rise due to the exothermic nature of the hydrolysis, have been developed to produce pyridine amides and carboxylic acids efficiently on an industrial scale. google.com

Large-Scale Synthetic Approaches and Process Development for this compound

The successful transition of a synthetic route from laboratory-scale to large-scale industrial production necessitates a thorough evaluation of process safety, scalability, cost-effectiveness, and environmental impact. For the synthesis of this compound, while specific large-scale process development literature is not extensively available, a critical analysis of plausible synthetic strategies allows for the identification of key challenges and areas for optimization. A likely approach for industrial-scale synthesis would involve the sequential introduction of the bromo, nitro, and carboxylic acid functionalities onto the pyridine ring, with careful consideration of the order of these transformations to maximize yield and purity while ensuring a safe and efficient process.

One of the most direct potential routes for the large-scale synthesis of this compound is the nitration of 3-bromopyridine-4-carboxylic acid. This precursor is commercially available, which is a significant advantage for industrial production as it eliminates the need for its synthesis from more basic starting materials.

The nitration of pyridine rings can be a challenging process, often requiring harsh reaction conditions that can lead to safety concerns and the formation of byproducts on a large scale. The nitration of pyridine itself generally gives low yields of 3-nitropyridine (B142982). However, the presence of substituents on the pyridine ring can influence the regioselectivity and efficiency of the nitration reaction. For the nitration of pyridine-4-carboxylic acid, a reported method involves reaction with dinitrogen pentoxide, yielding 3-nitropyridine-4-carboxylic acid in a 60% yield after recrystallization. ntnu.no This suggests that the nitration of the related 3-bromopyridine-4-carboxylic acid is a feasible transformation.

Key Process Development Considerations for the Nitration of 3-Bromopyridine-4-carboxylic Acid:

For the successful and safe scale-up of this nitration, several process parameters would need to be rigorously investigated and optimized. These include:

Nitrating Agent: While dinitrogen pentoxide has been shown to be effective, its use on a large scale can present challenges due to its instability. A mixture of concentrated nitric acid and sulfuric acid is a more common and cost-effective nitrating agent in industrial settings. The optimization of the ratio of these acids would be crucial to control the reaction rate and minimize byproduct formation.

Reaction Temperature: Nitration reactions are typically highly exothermic. Strict temperature control is paramount to prevent runaway reactions and ensure the desired regioselectivity. The optimal temperature profile, including the rate of addition of the nitrating agent, would need to be determined.

Solvent: The choice of solvent is critical for managing reaction heat, ensuring solubility of reactants, and facilitating product isolation. Sulfuric acid often serves as both a catalyst and a solvent in nitration reactions.

Work-up and Product Isolation: Quenching the reaction mixture by adding it to ice and water is a standard procedure. The subsequent isolation of the product would likely involve filtration. The purity of the crude product and the need for further purification steps, such as recrystallization, would need to be evaluated. The choice of an appropriate recrystallization solvent system would be a key development activity to ensure high purity and good recovery of the final product.

The following interactive data table summarizes hypothetical key parameters that would need to be optimized during the process development of the nitration of 3-bromopyridine-4-carboxylic acid.

| Parameter | Range to be Investigated | Target Outcome |

| Molar ratio of HNO₃ to substrate | 1.1 - 5.0 equivalents | Maximize conversion, minimize byproducts |

| Molar ratio of H₂SO₄ to substrate | 2.0 - 10.0 equivalents | Ensure complete reaction, control viscosity |

| Reaction Temperature | 0 °C to 100 °C | Optimize reaction rate and selectivity, ensure safety |

| Reaction Time | 1 hour to 24 hours | Achieve complete conversion |

| Quenching Temperature | < 10 °C | Safe quenching, prevent product decomposition |

| Recrystallization Solvent | Water, Ethanol (B145695)/Water, Acetic Acid | High purity (>99%) and high recovery yield |

An alternative large-scale approach could involve the hydrolysis of a corresponding nitrile, 3-bromo-4-cyano-5-nitropyridine. The continuous hydrolysis of cyanopyridines to their corresponding carboxylic acids is a known industrial process. google.com This method can be controlled to produce either the amide or the carboxylic acid as the major product. google.com This would, however, necessitate the development of a robust and scalable synthesis for the 3-bromo-4-cyano-5-nitropyridine intermediate.

Ultimately, the selection of the optimal large-scale synthetic route for this compound would depend on a comprehensive process development study. This would involve detailed kinetic and thermodynamic analysis, impurity profiling, and a thorough safety assessment to ensure a process that is not only economically viable but also safe and environmentally responsible.

Reactivity and Mechanistic Investigations of 3 Bromo 5 Nitropyridine 4 Carboxylic Acid

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring, being inherently electron-deficient, is activated towards nucleophilic attack. This effect is significantly amplified by the presence of the strongly electron-withdrawing nitro group. Consequently, 3-Bromo-5-nitropyridine-4-carboxylic acid is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions.

Displacement of the Bromine Atom at C-3 by Various Nucleophiles

The bromine atom at the C-3 position is the most labile group for displacement by nucleophiles in SNAr reactions. This is due to the combined activating effect of the ring nitrogen and the nitro group, which stabilize the intermediate Meisenheimer complex formed upon nucleophilic attack.

While specific studies on this compound are limited, extensive research on the closely related compound, 3-bromo-4-nitropyridine (B1272033), provides significant insights into its reactivity. In the case of 3-bromo-4-nitropyridine, it readily reacts with various amines to yield the corresponding 3-amino-4-nitropyridine (B85709) derivatives. A systematic study revealed that these reactions proceed under various conditions, with the choice of solvent and base playing a crucial role in the reaction outcome. It is reasonable to extrapolate that this compound would exhibit similar reactivity towards a range of nucleophiles.

Table 1: Plausible Nucleophilic Aromatic Substitution Reactions at C-3

| Nucleophile | Expected Product |

|---|---|

| R-NH₂ (Amine) | 3-(Alkyl/Aryl)amino-5-nitropyridine-4-carboxylic acid |

| R-SH (Thiol) | 3-(Alkyl/Aryl)thio-5-nitropyridine-4-carboxylic acid |

The reaction with amines on 3-bromo-4-nitropyridine has been shown to sometimes be accompanied by an unexpected nitro-group migration, a phenomenon that could also be relevant for the title compound. clockss.org

Reactivity of the Nitro Group in SNAr Processes

While the bromine atom is the primary leaving group, the nitro group in nitropyridine derivatives can also be displaced under certain conditions, although this is less common. In a study on 3-bromo-4-nitropyridine, the major product upon reaction with amines was the result of bromine displacement. However, the formation of a product resulting from nitro-group migration suggests a complex reaction mechanism where the nitro group is intimately involved. clockss.org For this compound, the strong activation of the ring towards nucleophilic attack is primarily attributed to the nitro group's ability to stabilize the negative charge of the Meisenheimer intermediate through resonance.

Electrophilic Aromatic Substitution Reactions

Resistance to Further Electrophilic Attack

The pyridine ring is inherently less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. In this compound, the presence of two additional powerful electron-withdrawing groups, the nitro group and the carboxylic acid group, renders the ring exceptionally deactivated towards electrophilic attack. The electron density of the aromatic system is significantly reduced, making it a very poor nucleophile to attack an incoming electrophile. Therefore, standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are highly unlikely to occur under normal conditions.

Conditions for Directed Electrophilic Transformations

Overcoming the profound deactivation of the pyridine ring in this compound to achieve electrophilic substitution would necessitate exceptionally harsh reaction conditions. This might include the use of highly reactive electrophiles and/or very high temperatures. However, under such forcing conditions, the molecule is more likely to undergo decomposition than controlled substitution.

Furthermore, the directing effects of the existing substituents would need to be considered. The nitro and carboxylic acid groups are meta-directing. In this molecule, the C-2 and C-6 positions are meta to the nitro group, and the C-2 and C-6 positions are also meta to the bromine (which is ortho, para-directing but its influence is overshadowed by the deactivating groups). The carboxylic acid group is at C-4. The confluence of these deactivating and directing effects makes predicting a specific site of electrophilic attack challenging and, in practice, such reactions are not synthetically viable. Any potential electrophilic attack would likely be unselective and result in a mixture of products in very low yields.

Reduction Reactions

Reduction reactions involving this compound present a challenge in chemoselectivity, as both the nitro group and the carboxylic acid group are susceptible to reduction under various conditions.

The selective reduction of the nitro group to an amine is a common and crucial transformation in the synthesis of complex molecules. For substrates like this compound, achieving this selectivity requires reagents that preferentially react with the nitro group while leaving the carboxylic acid and the carbon-bromine bond intact.

Detailed research findings specifically for the reduction of this compound are sparse in the literature. However, the reduction of structurally similar compounds is well-documented. For instance, the reduction of 2-amino-5-bromo-3-nitropyridine (B172296) to 2,3-diamino-5-bromopyridine (B182523) has been successfully achieved using reduced iron powder in a mixture of ethanol (B145695), water, and a catalytic amount of hydrochloric acid. orgsyn.org This method is known for its excellent chemoselectivity for nitro groups in the presence of other reducible functionalities and halogens. Another common method is catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). chemicalbook.compatsnap.com These methods are often effective at selectively reducing nitro groups without affecting carboxylic acids.

The expected product of this selective reduction would be 3-amino-5-bromopyridine-4-carboxylic acid .

| Reagent/System | Expected Product | Key Advantages | Potential Side Reactions |

|---|---|---|---|

| Fe / HCl or NH₄Cl in EtOH/H₂O | 3-amino-5-bromopyridine-4-carboxylic acid | High chemoselectivity, cost-effective, tolerates halogens. | Requires acidic conditions, workup can be cumbersome. |

| SnCl₂·2H₂O / HCl | 3-amino-5-bromopyridine-4-carboxylic acid | Mild conditions, good selectivity. | Stoichiometric amounts of tin salts are produced as waste. |

| H₂ / Pd/C or PtO₂ | 3-amino-5-bromopyridine-4-carboxylic acid | Clean reaction with high yields, catalytic. | Potential for dehalogenation (hydrogenolysis of C-Br bond). |

| Sodium Dithionite (Na₂S₂O₄) | 3-amino-5-bromopyridine-4-carboxylic acid | Mild, aqueous conditions. | Can have limited solubility and reactivity. |

Reducing the carboxylic acid group in this compound is complicated by the presence of the more easily reducible nitro group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would readily reduce the carboxylic acid to a primary alcohol (3-bromo-5-nitropyridine-4-methanol), but would simultaneously reduce the nitro group to an amino group, or potentially to an azo linkage depending on the conditions.

To selectively reduce the carboxylic acid, a milder and more selective reagent is required. Borane (B79455) (BH₃), typically used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is known to reduce carboxylic acids rapidly while being unreactive towards nitro groups. Therefore, treatment of this compound with borane would be the most probable method to selectively yield 3-bromo-5-nitropyridine-4-methanol .

Stopping the reduction at the aldehyde stage (to form 3-bromo-5-nitropyridine-4-carbaldehyde) is exceptionally challenging because aldehydes are more reactive to reduction than carboxylic acids. This transformation typically requires converting the carboxylic acid to a more reactive derivative, such as an acid chloride or a Weinreb amide, and then using a sterically hindered and less reactive hydride reagent at low temperatures.

| Reagent/System | Expected Primary Product | Selectivity Notes |

|---|---|---|

| Borane (BH₃·THF) | 3-bromo-5-nitropyridine-4-methanol | Generally selective for the carboxylic acid over the nitro group. |

| Lithium Aluminum Hydride (LiAlH₄) | 3-amino-5-bromopyridine-4-methanol | Unselective; reduces both the carboxylic acid and the nitro group. |

| 1) SOCl₂ 2) LiAl(OtBu)₃ | 3-bromo-5-nitropyridine-4-carbaldehyde | Hypothetical route to the aldehyde via the acid chloride; requires careful control. |

Oxidation Reactions

The oxidation of the pyridine nitrogen to an N-oxide is a fundamental reaction that alters the electronic properties of the ring, making it more susceptible to certain types of substitution. This transformation is typically accomplished using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in acetic acid. orgsyn.org

For this compound, the presence of multiple electron-withdrawing groups deactivates the pyridine ring, making the nitrogen lone pair less nucleophilic and thus harder to oxidize compared to unsubstituted pyridine. However, the reaction is still generally feasible, though it may require stronger conditions (higher temperature or longer reaction times) to proceed effectively. The resulting product would be This compound N-oxide . The formation of the N-oxide introduces a positive charge on the nitrogen and a negative charge on the oxygen, which can influence subsequent reactions.

The generation of carboxylic acid derivatives through oxidative processes is not a common transformation. One possible interpretation of this is oxidative decarboxylation, where the carboxylic acid is removed and replaced with another functional group under oxidative conditions. However, specific and reliable methods for the direct oxidative conversion of a carboxylic acid group on a pyridine ring to other derivatives are not standard. More commonly, derivatives are formed via activation of the carboxyl group (e.g., to an acid chloride) followed by nucleophilic substitution, which are not oxidative processes. google.com

Radical Reactions and Related Pathways

The carboxylic acid functional group can participate in radical reactions, most notably radical decarboxylation. While direct decarboxylation of an aromatic carboxylic acid is difficult, it can be facilitated by converting the acid into a suitable precursor. The most well-known of these methods is the Barton decarboxylation.

In a hypothetical Barton decarboxylation of this compound, the acid would first be converted to a reactive ester, such as an N-hydroxy-2-thiopyridone ester. This derivative can then react with a radical initiator (like AIBN) and a radical chain carrier (like tributyltin hydride) to generate a pyridinyl radical at the C4 position via decarboxylation. This radical would then be quenched by a hydrogen atom source to yield 3-bromo-5-nitropyridine (B95591) . This pathway provides a method for de-functionalization, though no specific examples of this reaction on this compound have been reported in the literature.

Rearrangement Reactions and Nitro Group Migration Phenomena

The chemical literature on the specific rearrangement reactions of this compound is not extensively detailed. However, by examining related nitropyridine systems, plausible rearrangement pathways and nitro group migration phenomena can be inferred. The presence of both a halogen and a nitro group, which are strong electron-withdrawing groups, on the pyridine ring significantly influences its electronic properties and reactivity. This often leads to complex reaction mechanisms, including the potential for intramolecular rearrangements and migration of the nitro group.

A notable example of nitro group migration in a related compound is observed in the reaction of 3-bromo-4-nitropyridine with amines. In this case, instead of a simple nucleophilic substitution of the bromine atom, an unexpected product resulting from the migration of the nitro group from the 4-position to the 3-position is observed as the major product. researchgate.netclockss.org This suggests that the pyridine nucleus in this compound could also be susceptible to similar intramolecular transpositions under certain reaction conditions.

While a definitive mechanism for nitro group transposition in this compound has not been specifically elucidated in the available literature, insights can be drawn from studies on other nitropyridine derivatives. One of the well-documented mechanisms for nitro group migration in the pyridine ring system is a clockss.orgntnu.no sigmatropic shift. researchgate.net This type of pericyclic reaction involves the migration of the nitro group from the nitrogen atom of an N-nitropyridinium intermediate to the C-3 position of the pyridine ring. This mechanism is often proposed in the context of electrophilic nitration of pyridines, where the initial attack of the nitrating agent occurs at the nitrogen atom. researchgate.netntnu.norsc.org

For a compound like this compound, it is conceivable that under specific thermal or photochemical conditions, or in the presence of certain reagents, a rearrangement involving the nitro group could occur. For instance, in nucleophilic aromatic substitution reactions, the formation of a Meisenheimer complex as an intermediate could potentially facilitate the migration of the nitro group. The reaction of 3-bromo-4-nitropyridine with amines, which results in nitro group migration, is thought to proceed through a complex mechanism that is highly dependent on the solvent and base used. clockss.org The formation of an anionic intermediate is proposed, which could then undergo a rearrangement leading to the transposition of the nitro group. clockss.org

The following table outlines the observed products in the reaction of 3-bromo-4-nitropyridine with an amine, highlighting the prevalence of the nitro-group migration product.

| Reactant | Reagent | Product(s) | Observation |

| 3-Bromo-4-nitropyridine | Amine | 3-Amino-4-nitropyridine (expected) and 4-Amino-3-nitropyridine (migration product) | The nitro-group migration product is often the major isomer formed. researchgate.netclockss.org |

The rearrangement pathways in pyridine ring systems are governed by a delicate interplay of stereoelectronic factors. These factors relate to the spatial arrangement of orbitals and the electronic properties of substituents, which can stabilize or destabilize transition states, thereby directing the course of a reaction. For this compound, the electron-withdrawing nature of the bromine atom, the nitro group, and the carboxylic acid group significantly lowers the electron density of the pyridine ring. imperial.ac.uk This electronic deficiency makes the ring susceptible to nucleophilic attack, a key step in many rearrangement reactions.

The relative positions of the substituents are crucial in determining the favored rearrangement pathway. The bromine at C-3 and the nitro group at C-5 exert strong inductive and resonance effects, influencing the charge distribution across the ring. The carboxylic acid group at C-4 further contributes to this electronic perturbation. The geometry of any intermediate species, such as a Meisenheimer complex, will be critical. The ability of the participating atoms to achieve the necessary orbital overlap for a migration to occur is a key stereoelectronic requirement. For a clockss.orgntnu.no sigmatropic shift, for example, a specific conformation of the ring system is required to allow for the suprafacial migration of the nitro group.

The electronic effects of substituents on the pyridine ring can be quantitatively described by Hammett parameters, which correlate reaction rates and equilibrium constants with the electronic properties of the substituents. While specific studies on this compound are lacking, research on substituted 2-carboxypyridine N-oxides demonstrates that the rates of reaction are well-correlated with the Hammett σ values of the substituents. rsc.org This indicates that electronic effects play a predictable role in the reactivity of substituted pyridine carboxylic acids.

The interplay of these stereoelectronic factors can be summarized in the following table:

| Factor | Description | Influence on Rearrangement of this compound (Inferred) |

| Inductive Effects | The withdrawal of electron density through sigma bonds by electronegative substituents. | The Br, NO₂, and COOH groups all exert strong electron-withdrawing inductive effects, increasing the electrophilicity of the pyridine ring. |

| Resonance Effects | The delocalization of electrons through the pi system, which can be either electron-donating or electron-withdrawing. | The NO₂ and COOH groups have strong electron-withdrawing resonance effects, further decreasing the electron density on the ring, particularly at the ortho and para positions. |

| Steric Hindrance | The spatial arrangement of atoms that can hinder the approach of reagents or prevent the formation of certain transition states. | The bulky bromine and carboxylic acid groups adjacent to the points of potential nucleophilic attack or rearrangement origins could influence the regioselectivity of such reactions. |

| Orbital Overlap | The extent to which atomic or molecular orbitals interact, which is crucial for bond formation and pericyclic reactions. | The feasibility of a sigmatropic rearrangement would depend on the ability of the molecule to adopt a conformation that allows for effective overlap between the orbitals of the migrating nitro group and the pyridine ring. |

Derivatization and Analogues of 3 Bromo 5 Nitropyridine 4 Carboxylic Acid

Esterification and Amidation of the Carboxylic Acid Functionality

The carboxylic acid group at the C4 position of 3-bromo-5-nitropyridine-4-carboxylic acid is a prime site for modification through esterification and amidation reactions. These transformations are fundamental in altering the compound's polarity, solubility, and biological activity.

Standard esterification protocols, such as Fischer-Speier esterification involving reaction with an alcohol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid or hydrochloric acid), can be employed to convert the carboxylic acid to its corresponding ester. Alternatively, milder conditions can be utilized, such as reaction with an alkyl halide in the presence of a non-nucleophilic base like cesium carbonate or potassium carbonate.

Amidation of the carboxylic acid provides access to a diverse range of carboxamides. This is typically achieved by first activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride, or carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). These methods facilitate the formation of an amide bond under relatively mild conditions.

Table 1: Representative Esterification and Amidation Reactions

| Reactant 1 | Reagent(s) | Product | Reaction Type |

| This compound | Methanol, H₂SO₄ (cat.) | Methyl 3-bromo-5-nitropyridine-4-carboxylate | Esterification |

| This compound | 1. SOCl₂, 2. Benzylamine | N-Benzyl-3-bromo-5-nitropyridine-4-carboxamide | Amidation |

| This compound | EDC, HOBt, Aniline | N-Phenyl-3-bromo-5-nitropyridine-4-carboxamide | Amidation |

Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C3 position serves as a versatile handle for introducing a wide variety of substituents through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds, involving the reaction of the bromo-substituted pyridine (B92270) with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction allows for the introduction of various aryl, heteroaryl, vinyl, and alkyl groups at the C3 position. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

Table 2: Examples of Suzuki-Miyaura Coupling Reactions on Bromopyridines

| Bromopyridine Derivative | Boronic Acid/Ester | Catalyst/Ligand | Base | Product |

| 3-Bromopyridine (B30812) | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 3-Phenylpyridine |

| 2-Bromo-5-nitropyridine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | 2-(4-Methoxyphenyl)-5-nitropyridine |

| 3-Bromo-5-chloropyridine | Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 5-Chloro-3-(thiophen-2-yl)pyridine |

Other significant palladium-catalyzed cross-coupling reactions that can be employed on the 3-bromo-5-nitropyridine (B95591) scaffold include the Sonogashira, Heck, and Stille couplings.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the 3-bromopyridine derivative and a terminal alkyne. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. This method is instrumental in the synthesis of arylalkynes.

Heck Coupling: The Heck reaction involves the coupling of the bromopyridine with an alkene in the presence of a palladium catalyst and a base. This reaction leads to the formation of substituted alkenes, providing a route to vinylpyridines.

Stille Coupling: In the Stille coupling, the 3-bromopyridine derivative is reacted with an organostannane reagent in the presence of a palladium catalyst. This reaction is highly versatile and tolerates a wide range of functional groups, allowing for the introduction of various organic moieties.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This palladium-catalyzed reaction enables the coupling of the 3-bromo-5-nitropyridine derivative with a wide range of primary and secondary amines, as well as other nitrogen-containing nucleophiles. This reaction is of great importance for the synthesis of arylamines and their derivatives, which are common motifs in pharmaceuticals. The choice of a suitable phosphine (B1218219) ligand is critical for the success of this transformation.

Table 3: Example of a Buchwald-Hartwig Amination Reaction

| Aryl Halide | Amine | Catalyst/Ligand | Base | Product |

| 3-Bromo-5-nitropyridine | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | 4-(5-Nitropyridin-3-yl)morpholine |

Transformations Involving the Nitro Group

The nitro group at the C5 position is a strong electron-withdrawing group that significantly influences the reactivity of the pyridine ring. It can also be chemically transformed to introduce new functionalities.

The reduction of the nitro group to an amino group is a common and highly useful transformation. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C), or metals in acidic media (e.g., SnCl₂/HCl, Fe/HCl). The resulting 3-bromo-5-aminopyridine-4-carboxylic acid is a key intermediate for further derivatization.

The newly formed amino group can then be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. The resulting diazonium salt is a versatile intermediate that can undergo a variety of reactions, including:

Sandmeyer-type reactions: Displacement of the diazonium group with various nucleophiles, such as halides (Cl⁻, Br⁻, I⁻) or cyanide (CN⁻), in the presence of a copper(I) salt.

Schiemann reaction: Conversion to a fluoro derivative upon treatment with fluoroboric acid (HBF₄) followed by thermal decomposition.

Gomberg-Bachmann reaction: Arylation through reaction with an aromatic compound.

Hydrolysis: Conversion to a hydroxyl group upon heating in an aqueous acidic solution.

These transformations of the nitro group significantly expand the synthetic utility of the this compound scaffold, providing access to a wide range of substituted pyridine derivatives.

Cycloaddition Reactions Involving the Nitro Group

While the direct participation of the nitro group of this compound in cycloaddition reactions is not extensively documented in dedicated studies, the reactivity of nitro groups in related aromatic systems provides a basis for potential transformations. Nitro groups can influence the electronic properties of a molecule, and in certain contexts, participate in cycloaddition processes, often after reduction or transformation into a different functional group like a nitrile N-oxide.

For instance, the [3+2] cycloaddition reaction is a powerful method for constructing five-membered heterocyclic rings. Research on other nitro-containing compounds has shown that species like nitro-substituted formonitrile N-oxides can react with electron-rich alkenes to form 3-nitro-2-isoxazolidines with high regioselectivity. mdpi.com This type of reaction highlights a potential, albeit indirect, pathway where the nitro group of the title compound could be chemically converted into a reactive intermediate suitable for cycloaddition.

Table 1: Potential Cycloaddition Pathways

| Reaction Type | Reactant Class | Potential Product | Notes |

|---|---|---|---|

| [3+2] Dipolar Cycloaddition | Alkenes | Isoxazoline/Isoxazolidine derivatives | Requires prior conversion of the nitro group into a suitable 1,3-dipole. |

These examples are based on established reactivity patterns of the nitro functional group and suggest plausible, though not yet demonstrated, routes for employing this compound in cycloaddition chemistry.

Annulation Reactions for Polycyclic Systems

Annulation, or ring-forming, reactions are crucial for building polycyclic and fused heterocyclic systems. This compound is an excellent substrate for such reactions, offering multiple reactive sites—the carboxylic acid, the bromo substituent, and the pyridine ring itself—to construct new rings.

Synthesis of Fused Pyridine Heterocycles

The synthesis of fused pyridine heterocycles is a significant area of medicinal chemistry due to the diverse biological activities associated with these scaffolds. nih.govresearchgate.net The functional groups on this compound can be strategically utilized to build adjacent rings, leading to systems like pyrido[2,3-d]pyrimidines, pyrazolo[3,4-b]pyridines, and furo[2,3-b]pyridines. nih.govias.ac.in

Common strategies often involve:

Reaction at the Carboxylic Acid Group: The carboxylic acid can be converted to an ester or amide, which can then undergo intramolecular cyclization or react with a bifunctional reagent to form a new ring.

Displacement of the Bromo Group: The bromine atom can be displaced via nucleophilic substitution or participate in transition metal-catalyzed cross-coupling reactions, followed by cyclization to build a fused ring.

Condensation Reactions: The combination of the carboxylic acid and the adjacent bromo position allows for condensation reactions with various dinucleophiles to form fused six-membered rings. For example, reaction with ureas or thioureas can lead to the formation of pyrido[2,3-d]pyrimidine (B1209978) systems. nih.gov

Table 2: Examples of Fused Heterocycles Synthesized from Pyridine Precursors

| Precursor Type | Reagents | Fused System | Reference |

|---|---|---|---|

| Pyridinecarbonitrile | Arylidene malononitrile | Isoquinoline | nih.gov |

| Aminopyridine | Malononitrile | 1,8-Naphthyridine | nih.gov |

| Pyridin-2(1H)-one | α-bromoethylester, amines | Furo[2,3-b]pyridine-2-carboxamide | nih.govresearchgate.net |

These examples from related pyridine chemistry illustrate the potential of this compound to serve as a key building block for a wide array of medicinally relevant fused heterocycles.

Bridged Systems and Macrocyclic Derivatives

Beyond simple fused systems, the functional handles on this compound allow for its theoretical incorporation into more complex molecular architectures such as bridged bicyclic systems and macrocycles.

Bridged Systems: The synthesis of bridged ring systems often relies on intramolecular cycloaddition reactions, such as the Diels-Alder reaction. researchgate.net To achieve this, the title compound would first need to be elaborated into a precursor containing both a diene and a dienophile. For example, the carboxylic acid could be esterified with an alcohol bearing a diene functionality, while the pyridine ring, activated by the nitro group, could serve as the dienophile, setting the stage for an intramolecular cyclization to form a bridged structure.

Macrocyclic Derivatives: Macrocycles are of significant interest in drug discovery. nih.gov The carboxylic acid group of this compound is an ideal starting point for the synthesis of macrocyclic lactones (macrolactones) or lactams (macrolactams). A common strategy involves a two-step process:

Coupling: The carboxylic acid is coupled with a long-chain molecule containing two other reactive functional groups, for example, an amino alcohol. This forms a linear precursor.

Macrocyclization: An intramolecular reaction is induced to close the ring. If the terminal group is an alcohol, macrolactonization occurs; if it is an amine, macrolactamization takes place. nih.govcam.ac.uk

Other modern macrocyclization techniques, such as ring-closing metathesis (RCM) or azide-alkyne cycloadditions ("click chemistry"), could also be employed after suitable functionalization of the initial scaffold. cam.ac.uk

Table 3: Potential Advanced Structures from this compound

| Target Structure | Key Reaction | Required Modification of Title Compound |

|---|---|---|

| Bridged Bicyclic System | Intramolecular Diels-Alder | Attachment of a diene-containing side chain. |

| Macrocyclic Lactam | Macrolactamization | Coupling with a long-chain amino-amine, followed by intramolecular amide bond formation. |

These synthetic pathways remain speculative for this compound itself but are well-established for other building blocks, indicating promising avenues for future research in creating complex and potentially bioactive molecules from this versatile pyridine derivative.

Spectroscopic and Advanced Structural Elucidation of 3 Bromo 5 Nitropyridine 4 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy provides an atomic-level view of the molecular structure by probing the magnetic properties of atomic nuclei. For 3-Bromo-5-nitropyridine-4-carboxylic acid, NMR is crucial for assigning the positions of the hydrogen and carbon atoms and for understanding the molecule's dynamic behavior in solution.

The 1H and 13C NMR spectra of this compound are dictated by the electronic effects of its substituents. The bromine atom, the nitro group, and the carboxylic acid group are all electron-withdrawing, which significantly deshields the nuclei in the pyridine (B92270) ring, causing their signals to appear at higher chemical shifts (downfield).

In the 1H NMR spectrum, two signals are expected for the aromatic protons on the pyridine ring. The proton at the C2 position and the proton at the C6 position would likely appear as sharp singlets or very finely split doublets due to a small four-bond coupling constant (⁴J). The carboxylic acid proton typically appears as a very broad singlet at a significantly downfield chemical shift, often above 12 ppm, due to strong deshielding and hydrogen bonding. openstax.org

The 13C NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the 165-185 ppm region. openstax.org The carbons of the pyridine ring are influenced by the attached substituents, with the carbons bearing the bromine (C3), nitro group (C5), and carboxylic acid (C4) being significantly shifted.

Table 1: Predicted 1H and 13C NMR Chemical Shift Assignments for this compound

| Atom Position | Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity / Notes |

|---|---|---|---|

| H2 | 1H | 8.5 - 9.0 | Singlet (s) |

| H6 | 1H | 8.8 - 9.3 | Singlet (s) |

| COOH | 1H | > 12 | Broad Singlet (br s) |

| C2 | 13C | 150 - 155 | Aromatic CH |

| C3 | 13C | 118 - 123 | Carbon attached to Bromine |

| C4 | 13C | 145 - 150 | Carbon attached to COOH |

| C5 | 13C | 148 - 153 | Carbon attached to NO2 |

| C6 | 13C | 152 - 157 | Aromatic CH |

| COOH | 13C | 165 - 170 | Carboxylic Acid Carbonyl |

While 1D NMR provides initial assignments, 2D NMR techniques are essential for unambiguous confirmation of the molecular structure. researchgate.netmdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) coupling networks. For this compound, a weak cross-peak might be observed between the H2 and H6 protons, confirming their presence on the same ring system, though the coupling is typically small.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would definitively link the 1H signals for H2 and H6 to their corresponding 13C signals, C2 and C6.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is critical for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart. Key expected correlations would include:

The H2 proton correlating to C3, C4, and C6.

The H6 proton correlating to C2, C4, and C5.

These correlations would confirm the substitution pattern on the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. For this planar molecule, it would show a cross-peak between the H2 and H6 protons, confirming their spatial proximity. In more complex derivatives, NOESY is invaluable for determining stereochemistry.

The primary conformational flexibility in this compound involves the rotation around the single bond connecting the carboxylic acid group to the pyridine ring (C4-COOH). Advanced NMR techniques can probe the energy barrier and rate of this rotation. copernicus.org

Variable-temperature (VT) NMR studies can be employed to monitor changes in the NMR spectrum as a function of temperature. If the rotational barrier is sufficiently high, cooling the sample may slow the rotation to the point where distinct signals for different conformers (rotamers) can be observed. Exchange Spectroscopy (EXSY), a 2D NMR experiment, can be used to measure the rate of exchange between these conformers if they are in dynamic equilibrium on the NMR timescale. nih.gov Such studies provide critical information about the molecule's potential energy surface and conformational preferences in solution.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and studying intermolecular forces like hydrogen bonding. researchgate.net

The IR and Raman spectra of this compound are characterized by distinct bands corresponding to its various functional groups.

Carboxylic Acid Group: The most prominent feature is the O-H stretching vibration, which appears as an exceptionally broad band in the IR spectrum, typically spanning from 2500 to 3300 cm⁻¹. libretexts.orgspectroscopyonline.com The C=O stretch gives rise to a very strong absorption between 1700 and 1730 cm⁻¹. spectroscopyonline.com The C-O stretching and O-H bending modes also produce characteristic signals.

Nitro Group: The nitro group is identified by two strong stretching vibrations: an asymmetric stretch (νas) typically near 1500-1570 cm⁻¹ and a symmetric stretch (νs) around 1300-1370 cm⁻¹. nih.gov

Pyridine Ring: The pyridine ring exhibits a series of characteristic C=C and C=N stretching vibrations in the 1400-1610 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

Carbon-Bromine Bond: The C-Br stretching vibration is found at lower frequencies, typically in the 500-600 cm⁻¹ range.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Very Broad |

| C-H Stretch | Pyridine Ring | 3000 - 3100 | Medium |

| C=O Stretch | Carboxylic Acid | 1700 - 1730 | Very Strong |

| C=C, C=N Stretch | Pyridine Ring | 1400 - 1610 | Medium to Strong |

| NO2 Asymmetric Stretch | Nitro Group | 1500 - 1570 | Strong |

| NO2 Symmetric Stretch | Nitro Group | 1300 - 1370 | Strong |

| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Strong |

| O-H Bend (out-of-plane) | Carboxylic Acid Dimer | 900 - 960 | Medium, Broad |

| C-Br Stretch | Bromo Group | 500 - 600 | Medium to Strong |

Vibrational spectroscopy is particularly powerful for analyzing the hydrogen bonding present in this compound. In the solid state and in concentrated nonpolar solutions, carboxylic acids typically exist as centrosymmetric dimers, connected by two strong O-H···O=C hydrogen bonds. libretexts.orglibretexts.org

This strong intermolecular interaction has profound effects on the vibrational spectrum:

The O-H stretching band is significantly broadened and shifted to a lower frequency (red-shifted) compared to that of a non-hydrogen-bonded ("free") O-H group, which would appear as a sharp band around 3500 cm⁻¹. libretexts.org

The C=O stretching frequency is also slightly red-shifted compared to its monomeric form due to the weakening of the carbonyl bond upon participation in hydrogen bonding. spectroscopyonline.comlibretexts.org

A broad absorption band around 900-960 cm⁻¹, attributed to the out-of-plane O-H bend, is a hallmark of the carboxylic acid dimer and provides strong evidence for this structural arrangement. spectroscopyonline.com

By analyzing the position, shape, and width of these key bands, detailed information about the strength and nature of the hydrogen bonding network can be obtained.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound (molar mass: 246.99 g/mol ), an electron impact (EI) mass spectrum would be expected to show a molecular ion peak cluster. Due to the presence of bromine, this cluster would exhibit two peaks of nearly equal intensity, corresponding to the two major isotopes of bromine, 79Br and 81Br.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways common to aromatic carboxylic acids and nitro compounds. Key fragmentation events would include:

Loss of a hydroxyl radical (-•OH): Cleavage of the C-OH bond in the carboxylic acid group would result in a prominent fragment ion.

Loss of a carboxyl group (-•COOH): Decarboxylation is a common fragmentation pathway for carboxylic acids, leading to the loss of a 45 Da fragment.

Loss of nitric oxide (-•NO) or nitrogen dioxide (-•NO2): The nitro group can fragment by losing •NO or •NO2, which are characteristic fragmentation patterns for nitroaromatic compounds.

Loss of bromine radical (-•Br): Cleavage of the C-Br bond would also be an expected fragmentation pathway.

A summary of expected prominent mass-to-charge ratio (m/z) peaks is presented below.

| Expected Fragment Ion | Neutral Loss | Notes |

| [M]+• | - | Molecular ion peak, showing characteristic Br isotope pattern. |

| [M - OH]+ | •OH | Loss of hydroxyl radical from the carboxylic acid. |

| [M - NO]+• | •NO | Loss of nitric oxide from the nitro group. |

| [M - NO2]+ | •NO2 | Loss of nitrogen dioxide from the nitro group. |

| [M - COOH]+ | •COOH | Loss of the entire carboxylic acid group. |

This table is predictive and based on general fragmentation rules. Actual experimental data is required for confirmation.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

While no published crystal structure exists for this specific compound, it is anticipated that the pyridine ring would be essentially planar. The substituents—bromo, nitro, and carboxylic acid groups—would lie nearly coplanar with the ring, although some minor torsion angles might be observed due to steric hindrance between adjacent groups.

| Crystallographic Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Describes the symmetry of the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the unit cell |

| Bond Lengths & Angles | Precise intramolecular geometric data |

| Hydrogen Bonding Interactions | Details of intermolecular O-H···O and other interactions |

| Supramolecular Assembly | Description of crystal packing, including dimers, sheets, or 3D networks |

This table represents the type of data obtained from an X-ray crystallography experiment; specific values for the target compound are not available.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The UV-Vis spectrum of this compound, likely recorded in a solvent like ethanol (B145695) or methanol, would be expected to show absorption bands characteristic of a substituted aromatic system.

The pyridine ring itself, along with the electron-withdrawing nitro and carboxylic acid groups and the bromo substituent, forms a conjugated system. This would likely result in absorption maxima (λmax) corresponding to π→π* and n→π* transitions. The exact positions and intensities of these bands are sensitive to the solvent polarity.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many nitroaromatic compounds are known to be non-fluorescent or only weakly fluorescent because the excited state is efficiently deactivated by non-radiative processes facilitated by the nitro group. Therefore, it is predicted that this compound would exhibit very weak or no fluorescence.

| Spectroscopic Technique | Expected Observation | Interpretation |

| UV-Vis Absorption | Absorption bands in the UV region | π→π* and n→π* electronic transitions within the conjugated aromatic system. |

| Fluorescence Emission | Weak or no emission | Efficient non-radiative decay pathways, characteristic of many nitroaromatic compounds. |

This table is a prediction based on the chemical structure. Experimental spectra are required for validation.

Theoretical and Computational Investigations of 3 Bromo 5 Nitropyridine 4 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms (geometrical optimization) and to analyze the distribution and energy of electrons within the molecule. For a molecule like 3-Bromo-5-nitropyridine-4-carboxylic acid, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to predict its structural and electronic properties.

The first step in a computational study is to determine the molecule's most stable geometry. For this compound, this involves optimizing the bond lengths, bond angles, and dihedral angles. The pyridine (B92270) ring is expected to be largely planar. However, the orientation of the carboxylic acid group relative to the ring is of particular interest in conformational analysis.

Rotation around the C-C bond connecting the carboxylic acid group to the pyridine ring can lead to different conformers. Computational analysis would explore the potential energy surface of this rotation to identify the most stable conformer, which is typically the one with the lowest energy. Steric hindrance between the carboxylic acid group and the adjacent bromo and nitro substituents would play a significant role in determining the preferred conformation. It is anticipated that the carboxylic acid group will be twisted out of the plane of the pyridine ring to minimize steric repulsion.

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of a Substituted Pyridine Carboxylic Acid (Analog)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | 1.89 | - | - |

| C-N (ring) | 1.34 | - | - |

| C-C (ring) | 1.39 | - | - |

| C-NO2 | 1.48 | - | - |

| C-COOH | 1.50 | - | - |

| C-C-N (ring) | - | 123.0 | - |

| O-C-O (carboxyl) | - | 125.0 | - |

| Ring-C-C-O | - | - | 45.0 |

Note: The data in this table is representative of a substituted pyridine carboxylic acid and is for illustrative purposes only, as specific computational data for this compound is not available.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. For this compound, the electron-withdrawing nature of the nitro and bromo groups, as well as the carboxylic acid, is expected to lower the energy of the LUMO, likely resulting in a relatively small HOMO-LUMO gap, suggesting a predisposition to nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Substituted Pyridine Carboxylic Acid (Analog)

| Parameter | Energy (eV) |

| HOMO Energy | -7.50 |

| LUMO Energy | -3.20 |

| HOMO-LUMO Gap | 4.30 |

Note: The data in this table is representative of a substituted pyridine carboxylic acid and is for illustrative purposes only, as specific computational data for this compound is not available.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is color-coded to show regions of positive and negative electrostatic potential. Red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas indicate regions of low electron density (positive potential), which are prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the nitro and carboxylic acid groups, as well as the nitrogen atom of the pyridine ring. Positive potential (blue) would be expected around the hydrogen atom of the carboxylic acid and potentially on the carbon atoms of the pyridine ring, influenced by the electron-withdrawing substituents.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

Table 3: Predicted Reactivity Descriptors for a Substituted Pyridine Carboxylic Acid (Analog)

| Descriptor | Value (eV) |

| Electronegativity (χ) | 5.35 |

| Chemical Hardness (η) | 2.15 |

| Electrophilicity Index (ω) | 6.65 |

Note: The data in this table is representative of a substituted pyridine carboxylic acid and is for illustrative purposes only, as specific computational data for this compound is not available.

Quantum Chemical Predictions of Spectroscopic Parameters